molecular formula C13H14N2O5 B13919515 Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-methoxy-benzoate

Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-methoxy-benzoate

Cat. No.: B13919515
M. Wt: 278.26 g/mol
InChI Key: BIPAJWMHQMOLMJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a tetrahydropyrimidinyl group attached to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate typically involves the condensation of 3-amino-4-methoxybenzoic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

    Condensation Reaction: The initial step involves the reaction of 3-amino-4-methoxybenzoic acid with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80-100°C.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyrimidinyl ring. This step may require the use of a base such as sodium ethoxide and is conducted at a temperature of around 60-80°C.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is achieved using methanol and a catalyst such as sulfuric acid, with the reaction carried out at room temperature.

Industrial Production Methods

Industrial production of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors, automated control systems, and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzoates, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate: Contains an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.

    Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological effects.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoate

InChI

InChI=1S/C13H14N2O5/c1-19-10-4-3-8(12(17)20-2)7-9(10)15-6-5-11(16)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,16,18)

InChI Key

BIPAJWMHQMOLMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)N2CCC(=O)NC2=O

Origin of Product

United States

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